4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine
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Overview
Description
4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine is a synthetic organic compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a nitrile under acidic conditions, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar biological activities.
2-Methylimidazole: Another imidazole derivative with comparable chemical properties.
4,5-Dimethylimidazole: Shares structural similarities and biological activities with 4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl and pentan-1-amine groups can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved therapeutic effects .
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
4,4-dimethyl-1-(1-methylimidazol-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-11(2,3)6-5-9(12)10-13-7-8-14(10)4/h7-9H,5-6,12H2,1-4H3 |
InChI Key |
NGJSJHDBVNNHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C1=NC=CN1C)N |
Origin of Product |
United States |
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